molecular formula C7H8N2O2S B1600215 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol CAS No. 87466-56-6

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol

Cat. No. B1600215
CAS RN: 87466-56-6
M. Wt: 184.22 g/mol
InChI Key: MAFSFIYFBLFHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol is a chemical compound that has been evaluated for its PDE4B subtype selectivity . It is structurally different from any existing hypoglycemic drugs .


Synthesis Analysis

The synthesis of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol involves the evaluation of two series of 7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine derivatives and 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine derivatives . The substituents on the pyrimidine ring and the side chain phenyl ring were optimized to improve their PDE4B selectivity over PDE4D .


Molecular Structure Analysis

The molecular structure of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol is complex, with several derivatives having more than 100-fold selectivity for PDE4B . The structure was optimized for PDE4B selectivity over PDE4D .

Scientific Research Applications

PDE4B Inhibitors

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol derivatives have been identified as highly selective phosphodiesterase 4B (PDE4B) inhibitors. These compounds were evaluated for their selectivity against human PDE4B2 and PDE4D2 enzymes, leading to the discovery of derivatives with significant PDE4B selectivity. This selectivity is achieved through optimization of the substituents on the pyrimidine and phenyl rings (Goto et al., 2014).

Anticancer Activity

A series of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against mTOR kinase, a key component in cancer cell proliferation. These derivatives have shown moderate antitumor activities, with some compounds demonstrating significant inhibitory effects on cancer cell lines, including H460 and PC-3 (Zhu et al., 2014).

Hypoglycemic Agents

Certain derivatives of 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine have been identified as hypoglycemic agents. These compounds were synthesized and assessed for their ability to regulate blood glucose levels. For instance, MTP-1403, a derivative, showed promising results in lowering fasting plasma glucose levels and improving glucose tolerance in diabetic models, suggesting its potential as a novel oral hypoglycemic agent (Kunoh et al., 1986).

Antibacterial Activity

The synthesis of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, a class of compounds derived from 7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol, has been carried out. These compounds have been evaluated for their antibacterial activity, with some showingpromising results against various bacterial strains. This suggests their potential use as antibacterial agents in medical treatments (Etemadi et al., 2016).

Antimalarial Effects

Compounds derived from 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol have been synthesized and evaluated for their antimalarial properties. Several of these compounds exhibited strong inhibitory effects against various strains of Plasmodium, the parasite responsible for malaria. This research indicates the potential of these compounds in developing new antimalarial drugs (Elslager et al., 1972).

Antitumor Activity

New substituted benzo[3',2':5,6]thiopyrano[4,3-d]pyrimidines, derived from 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol, have been synthesized and evaluated for their antitumor activity. One of the derivatives showed the ability to inhibit cell growth in human tumor cell lines, indicating its potential as an antitumor agent (Marini et al., 2008).

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase

Novel antifolates based on 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol have been synthesized, showing inhibitory activity against both human dihydrofolate reductase and thymidylate synthase. These compounds have demonstrated significant antitumor activity, presenting a new avenue for cancer treatment research (Gangjee et al., 2005).

properties

IUPAC Name

1,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-6-5-4(2-1-3-12-5)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFSFIYFBLFHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC(=O)N2)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433731
Record name 7,8-Dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol

CAS RN

87466-56-6
Record name 7,8-Dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-(ethylthio)-7,8-dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one (4.5 g, 19.7 mmol) in water (20 mL) was added 3.0 mL of conc. HCl and 6.0 mL of AcOH. The mixture was heated to reflux and stirred overnight. The reaction was cooled and the solid that formed was collected by filtration, washed with water and methanol, evaporated and dried to obtain 7,8-dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione as a white solid (2.6 g, 72%). Without further purification, the crude product was used directly in the next step.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol
Reactant of Route 2
7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol
Reactant of Route 3
Reactant of Route 3
7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol
Reactant of Route 4
Reactant of Route 4
7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol
Reactant of Route 5
7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol
Reactant of Route 6
7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.